molecular formula C14H15FN2O3 B2923160 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903526-70-4

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2923160
CAS No.: 1903526-70-4
M. Wt: 278.283
InChI Key: GLYLDJVERFDCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of oxazoles

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the oxazole ring: The intermediate is then reacted with a suitable reagent to form the oxazole ring. This step often involves cyclization reactions under specific conditions.

    Coupling of the intermediates: The final step involves coupling the fluorophenoxy intermediate with the oxazole intermediate under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can be compared with other similar compounds, such as:

    2-(2-fluorophenoxy)-N-[3-(1,2-oxadiazol-4-yl)propyl]acetamide: This compound has a similar structure but contains an oxadiazole ring instead of an oxazole ring.

    2-(2-fluorophenoxy)-N-[3-(1,2-thiazol-4-yl)propyl]acetamide: This compound contains a thiazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-12-5-1-2-6-13(12)19-10-14(18)16-7-3-4-11-8-17-20-9-11/h1-2,5-6,8-9H,3-4,7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYLDJVERFDCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.